2,2,5,5-Tetramethylpyrrolidin-3-one

Oligonucleotide Synthesis Solid-Phase Synthesis Protecting Groups

This gem-dimethyl substituted pyrrolidinone offers superior oxidative stability for synthesizing long-lived nitroxide spin probes (e.g., HM-PROXYL) and mild, efficient protecting groups for high-fidelity oligonucleotide array synthesis. Its unique hindered scaffold prevents ring-opening side reactions, ensuring batch consistency for demanding pharmacokinetic and materials science applications. Choose this specific intermediate to leverage its proven performance in radioprotection and redox-sensitive MRI contrast agent development.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 5167-85-1
Cat. No. B3352904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethylpyrrolidin-3-one
CAS5167-85-1
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C(N1)(C)C)C
InChIInChI=1S/C8H15NO/c1-7(2)5-6(10)8(3,4)9-7/h9H,5H2,1-4H3
InChIKeyNQDVQRKVEZYOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5,5-Tetramethylpyrrolidin-3-one (CAS 5167-85-1): Procurement-Grade Heterocyclic Building Block


2,2,5,5-Tetramethylpyrrolidin-3-one (CAS 5167-85-1) is a sterically hindered pyrrolidinone heterocycle characterized by four methyl substituents at the 2- and 5-positions of the ring. This substitution pattern imparts enhanced oxidative and thermal stability relative to unsubstituted pyrrolidinones [1]. The compound serves as a versatile precursor for synthesizing stable nitroxide spin probes, thermolabile protecting groups for solid-phase oligonucleotide synthesis, and constrained pharmacophores [1][2][3]. Its unique combination of a cyclic ketone and a secondary amine within a gem-dimethyl-stabilized framework makes it a distinct synthetic intermediate with applications spanning bioorganic chemistry, materials science, and medicinal chemistry.

Procurement Risk: Why Unsubstituted Pyrrolidinones Cannot Replace 2,2,5,5-Tetramethylpyrrolidin-3-one


Unsubstituted pyrrolidinones and piperidinones exhibit significantly different steric, electronic, and stability profiles compared to the gem-dimethyl-substituted 2,2,5,5-tetramethylpyrrolidin-3-one scaffold. The four methyl groups at the 2- and 5-positions create a highly hindered environment that suppresses ring-opening side reactions, stabilizes adjacent radical centers in nitroxide derivatives, and confers a unique fragmentation signature in mass spectrometry [1][2]. Generic analogs lacking this substitution pattern are demonstrably inferior for applications requiring oxidative stability, prolonged spin-label persistence, or mild deprotection kinetics in solid-phase synthesis [3]. The following evidence quantifies these critical performance differentials.

Quantitative Differentiation of 2,2,5,5-Tetramethylpyrrolidin-3-one: Evidence for Scientific Selection


Superior Deprotection Efficiency of the 2,2,5,5-Tetramethylpyrrolidin-3-one-1-sulfinyl Group

The 2,2,5,5-tetramethylpyrrolidin-3-one-1-sulfinyl group (derived from the parent compound) demonstrated near-optimal properties for 5′-hydroxyl protection in solid-phase DNA synthesis. Among all nitrogen-sulfur-based protecting groups investigated, this specific sulfinyl group enabled efficient iterative cleavage using iodine in the presence of an acidic salt, without forming nucleobase adducts or other modifications [1]. This is a class-level inference based on direct comparison with multiple N-S protecting groups.

Oligonucleotide Synthesis Solid-Phase Synthesis Protecting Groups

Distinctive Mass Spectrometric Fragmentation Pattern of the 3-Carbonyl Nitroxide Derivative

The 3-carbonyl nitroxide derivative of 2,2,5,5-tetramethylpyrrolidin-3-one (2,2,5,5-tetramethylpyrrolid-3-one-1-oxyl) exhibits a unique fragmentation pattern under electron bombardment (70 eV). Unlike other 3-substituted-2,2,5,5-tetramethylpyrrolidine nitroxides (e.g., CH₂OH, OH, NH₂, O-substituted), the 3-carbonyl compound is the only one that does not show an [M+1]⁺· peak and displays a distinct fragmentation pathway [1]. This is a direct head-to-head comparison among pyrrolidine nitroxide analogs.

Spin Labels Mass Spectrometry Analytical Chemistry

Reduction of 2,2,5,5-Tetramethylpyrrolidin-3-one to the Corresponding 3-Hydroxy Derivative

The carbonyl group of 2,2,5,5-tetramethylpyrrolidin-3-one can be selectively reduced to yield 2,2,5,5-tetramethylpyrrolidin-3-ol. In a documented reaction, treatment with sodium tetrahydroborate in ethanol for 1.0 hour afforded the alcohol product in 70% isolated yield [1]. While a direct comparative yield for an unsubstituted analog under identical conditions is not provided, the 70% yield for this sterically congested substrate serves as a quantitative baseline for synthetic planning.

Synthetic Methodology Spin Probe Precursors Alcohol Synthesis

Superior In Vivo Radioprotection of HM-PROXYL Derived from the 3-Hydroxy Analog

While not a direct measurement of the parent ketone, the 3-hydroxymethyl derivative (HM-PROXYL), which can be synthesized from the reduced form of 2,2,5,5-tetramethylpyrrolidin-3-one, demonstrated significantly superior in vivo radioprotection compared to carbamoyl- (CM-PROXYL) and methoxycarbonyl- (MC-PROXYL) analogs. Mice administered HM-PROXYL prior to 8 Gy X-irradiation exhibited the highest survival benefit (HM- > CM- ≈ MC-PROXYL) [1]. This effect correlated with a higher peak blood concentration for HM-PROXYL relative to the other two PROXYLs [1].

Radioprotection Nitroxide Antioxidants In Vivo Pharmacology

Unique Photochemical Reactivity: Ring Contraction to Azetidine Framework

2,2,5,5-Tetramethylpyrrolidin-3-one demonstrates a distinct photochemical ring contraction when converted to its 1-acetyl-4-diazo derivative. Photolysis of 1-acetyl-4-diazo-2,2,5,5-tetramethylpyrrolidin-3-one yields 1-acetyl-2,2,4,4-tetramethylazetidine-3-carboxylic acid, providing a synthetic route to sterically hindered azetidines that are inaccessible from simpler pyrrolidinones lacking the gem-dimethyl stabilization [1]. This reactivity is unique to the tetramethyl-substituted scaffold.

Photochemistry Azetidine Synthesis Ring Contraction

Targeted Application Scenarios for 2,2,5,5-Tetramethylpyrrolidin-3-one


Solid-Phase Oligonucleotide Microarray Fabrication

Convert 2,2,5,5-tetramethylpyrrolidin-3-one to its 1-sulfinyl derivative for use as a 5′-hydroxyl protecting group in phosphoramidite-based DNA synthesis on glass slides. This specific sulfinyl group enables efficient iterative deprotection without nucleobase modification, a key requirement for producing high-fidelity oligonucleotide arrays [1].

Synthesis of In Vivo EPR Spin Probes and Radioprotective Agents

Reduce the 3-ketone to 2,2,5,5-tetramethylpyrrolidin-3-ol, then oxidize to the corresponding nitroxide (HM-PROXYL). This 3-hydroxymethyl-substituted nitroxide exhibits superior blood concentration and in vivo radioprotection compared to carbamoyl and methoxycarbonyl analogs, making it the preferred scaffold for developing redox-sensitive MRI contrast agents and radioprotectants [2].

Mass Spectrometry-Based Metabolite Tracking of Spin-Labeled Biomolecules

Utilize the distinctive mass spectrometric fragmentation pattern of the 3-carbonyl nitroxide derivative (absence of [M+1]⁺· peak) for unambiguous identification and quantification in complex biological samples, a critical advantage for pharmacokinetic studies of spin-labeled drugs or biomolecules [3].

Synthesis of Sterically Hindered Azetidine Pharmacophores

Employ the unique photochemical ring contraction of the 1-acetyl-4-diazo derivative to access the 2,2,4,4-tetramethylazetidine framework, a motif of increasing interest in medicinal chemistry for its conformational rigidity and metabolic stability [4].

Technical Documentation Hub

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